molecular formula C14H22N4O4 B2898428 tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate CAS No. 1229516-75-9

tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Cat. No.: B2898428
CAS No.: 1229516-75-9
M. Wt: 310.354
InChI Key: QNLNOEQZDSLLHC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a piperidine ring, and a 1,2,3-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.

    Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine ring or the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be utilized in the development of bioactive molecules and probes for studying biological systems.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The triazole moiety can participate in hydrogen bonding and π-π interactions, while the piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate lies in its combination of a triazole ring with a piperidine ring and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 4-(4-methoxycarbonyltriazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(20)17-7-5-10(6-8-17)18-9-11(15-16-18)12(19)21-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLNOEQZDSLLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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